![molecular formula C27H20O7 B5913964 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one), also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. EPMC has been widely studied for its potential therapeutic applications in various diseases due to its antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is not fully understood. However, it has been proposed that 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been shown to exhibit a wide range of biochemical and physiological effects. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to scavenge free radicals and inhibit lipid peroxidation, which can help in the prevention and treatment of oxidative stress-related diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which can help in the prevention and treatment of inflammatory diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain in pure form. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been extensively studied, and its properties and effects are well-known. However, 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) also has low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one). One of the potential applications of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is in the prevention and treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit neuroprotective effects in animal models of these diseases. Another potential application of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is in the prevention and treatment of cardiovascular diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit cardioprotective effects in animal models of myocardial infarction and hypertension. Further studies are needed to fully understand the therapeutic potential of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) in these diseases.
Synthesemethoden
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) can be synthesized by the condensation reaction of 4-hydroxycoumarin and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain pure 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one).
Wissenschaftliche Forschungsanwendungen
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit potent antioxidant and anti-inflammatory activities, which can help in the prevention and treatment of oxidative stress-related diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
3-[(4-ethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-2-32-16-13-11-15(12-14-16)21(22-24(28)17-7-3-5-9-19(17)33-26(22)30)23-25(29)18-8-4-6-10-20(18)34-27(23)31/h3-14,21,28-29H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOCTAWZKUZTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicoumarol derivative, 3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)

![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)

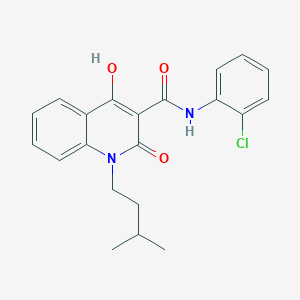
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
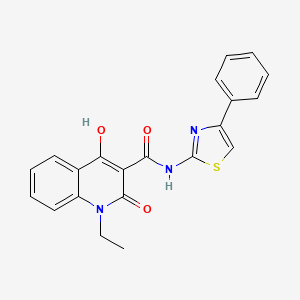
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

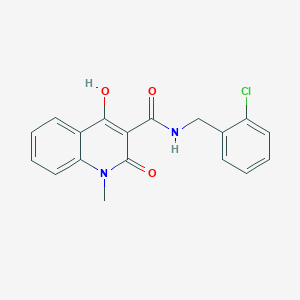
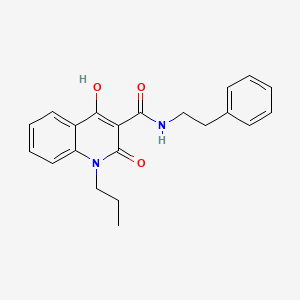
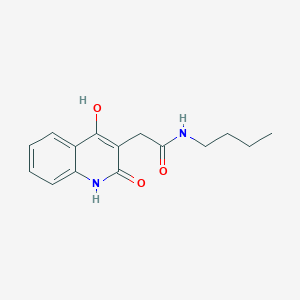
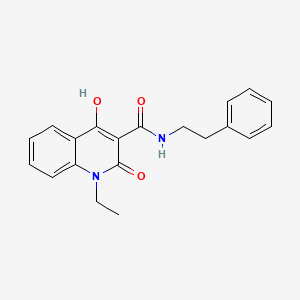
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)